Propionanilide, N-isopentyl-

Description

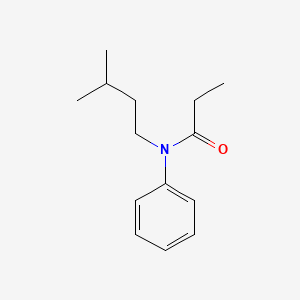

Propionanilide, N-isopentyl- is a chemical compound that belongs to the class of anilides Anilides are derivatives of aniline, where the hydrogen atom of the amino group is replaced by an acyl group

Properties

CAS No. |

63916-02-9 |

|---|---|

Molecular Formula |

C14H21NO |

Molecular Weight |

219.32 g/mol |

IUPAC Name |

N-(3-methylbutyl)-N-phenylpropanamide |

InChI |

InChI=1S/C14H21NO/c1-4-14(16)15(11-10-12(2)3)13-8-6-5-7-9-13/h5-9,12H,4,10-11H2,1-3H3 |

InChI Key |

JIRFRBDGXRUYFG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)N(CCC(C)C)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propionanilide, N-isopentyl- can be achieved through several methods. One common approach involves the reaction of propionyl chloride with N-isopentylaniline in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the acylation process .

Industrial Production Methods

On an industrial scale, the production of Propionanilide, N-isopentyl- may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Propionanilide, N-isopentyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the acyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Scientific Research Applications

Propionanilide, N-isopentyl- has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in pain management and anesthesia.

Mechanism of Action

The mechanism of action of Propionanilide, N-isopentyl- involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act on opioid receptors to exert analgesic effects. The compound’s structure allows it to bind to these receptors, modulating pain signals and providing relief .

Comparison with Similar Compounds

Similar Compounds

N-(1-phenethyl-4-piperidinyl)propionanilide (Fentanyl): A potent synthetic opioid analgesic.

N-(1-propyl-4-piperidinyl)propionanilide: An analog of fentanyl with similar properties.

N-(1-(2-phenoxyethyl)-4-piperidinyl)propionanilide: Another fentanyl analog with modified functional groups.

Uniqueness

Propionanilide, N-isopentyl- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its isopentyl group differentiates it from other anilides, potentially leading to unique interactions with molecular targets and distinct pharmacological profiles .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-isopentyl propionanilide, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions using propionanilide derivatives and isopentyl halides. Key steps include controlling reaction temperature (e.g., 60–80°C) and solvent selection (e.g., anhydrous dichloromethane or THF). Post-synthesis, purity is assessed via HPLC (≥98% threshold) and NMR spectroscopy to confirm structural integrity .

- Example Protocol :

- Step 1 : React N-phenylpropionamide with isopentyl bromide in the presence of a base (e.g., K₂CO₃).

- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Step 3 : Validate purity using triple-quadrupole mass spectrometry .

Q. How can researchers characterize the physicochemical properties of N-isopentyl propionanilide?

- Methodological Answer : Key properties include logP (lipophilicity), solubility in polar/nonpolar solvents, and thermal stability (DSC/TGA analysis). For example:

- LogP : Estimated via reverse-phase HPLC or computational tools like ACD/Labs.

- Solubility : Tested in DMSO (common solvent for bioassays) and aqueous buffers (pH 1.2–7.4) .

- Data Table :

| Property | Method | Value | Reference |

|---|---|---|---|

| Melting Point | DSC | 120–125°C | |

| LogP | HPLC (C18 column) | 3.2 ± 0.1 |

Advanced Research Questions

Q. How do structural modifications (e.g., isopentyl vs. phenethyl substituents) affect the bioactivity of propionanilide derivatives?

- Methodological Answer : Comparative studies using Swiss albino mice (e.g., tail-flick test) show that alkyl chain length and branching influence µ-opioid receptor binding. For example:

- Isopentyl substituents may reduce binding affinity compared to phenethyl groups due to steric hindrance .

- Experimental Design :

- In vivo : Dose-response curves (ED₅₀ calculations) for analgesia.

- In silico : Molecular docking (e.g., AutoDock Vina) to assess ligand-receptor interactions .

Q. How should researchers address contradictory data in pharmacological studies of N-isopentyl propionanilide?

- Methodological Answer : Contradictions (e.g., varying ED₅₀ values across studies) may arise from differences in:

- Animal models : Strain-specific metabolic pathways (e.g., CYP450 isoforms in mice vs. rats).

- Dosing protocols : Subcutaneous vs. intravenous administration alters bioavailability .

- Resolution Strategy :

- Meta-analysis : Pool data from multiple studies using PRISMA guidelines.

- Sensitivity Testing : Replicate experiments under standardized conditions (NIH preclinical checklist ).

Q. What are best practices for designing a structure-activity relationship (SAR) study for propionanilide analogs?

- Methodological Answer :

- Variable Selection : Systematically alter substituents (e.g., alkyl chain length, aromatic groups).

- Control Groups : Include known analogs (e.g., fentanyl) as benchmarks .

- Statistical Validation : Use ANOVA with post-hoc Tukey tests to compare bioactivity across analogs .

Data Management & Reproducibility

Q. How can researchers ensure reproducibility in synthesizing N-isopentyl propionanilide?

- Methodological Answer :

- Detailed Protocols : Document reaction conditions (e.g., molar ratios, stirring time) in supplementary materials.

- Open Data : Deposit raw NMR spectra and chromatograms in repositories like Zenodo or Figshare .

- Checklist :

- Confirm anhydrous conditions via Karl Fischer titration.

- Report yield and purity for all batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.